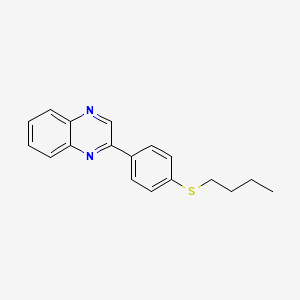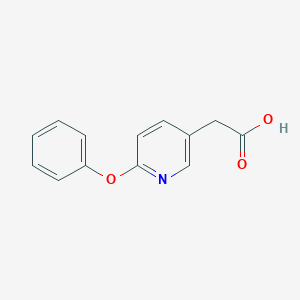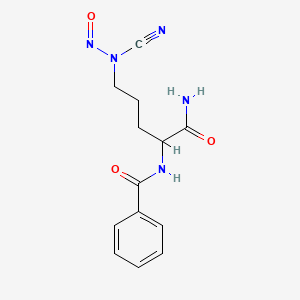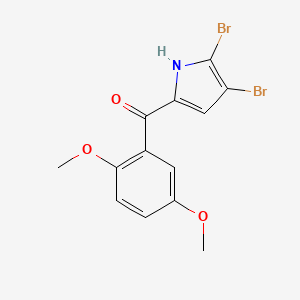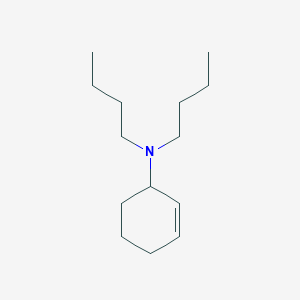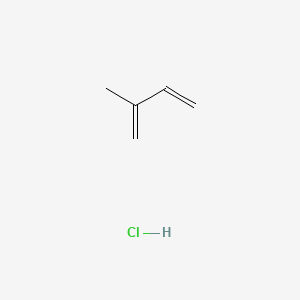
Isoprene monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoprene monohydrochloride is a chemical compound derived from isoprene, a volatile C5 hydrocarbon. Isoprene itself is a precursor for synthetic rubber and various natural products. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoprene monohydrochloride can be synthesized through the chlorination of isoprene. The reaction typically involves the addition of hydrochloric acid to isoprene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Isoprene monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various alcohols, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
Isoprene monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Mécanisme D'action
The mechanism by which isoprene monohydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, leading to the formation of more complex molecules. The specific pathways and targets depend on the context in which it is used, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Isoprene monohydrochloride can be compared with other similar compounds, such as:
Isoprene: The parent compound, used widely in synthetic rubber production.
Isoprene dichloride: Another chlorinated derivative with different reactivity and applications.
Isoprene oxide: An oxidized form of isoprene with distinct chemical properties.
This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
51815-03-3 |
|---|---|
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
2-methylbuta-1,3-diene;hydrochloride |
InChI |
InChI=1S/C5H8.ClH/c1-4-5(2)3;/h4H,1-2H2,3H3;1H |
Clé InChI |
DCCQEPFMJMZBQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


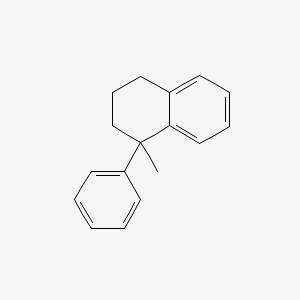
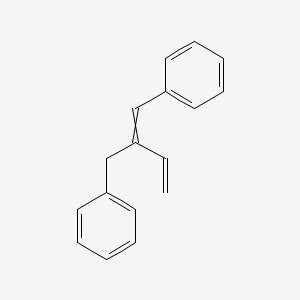
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
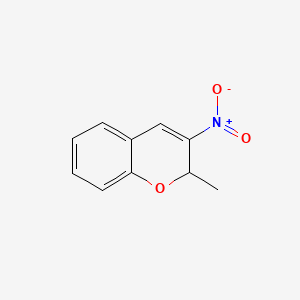
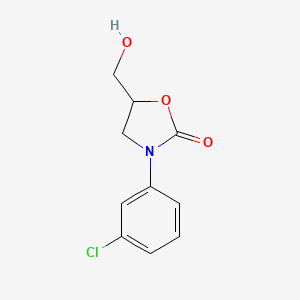
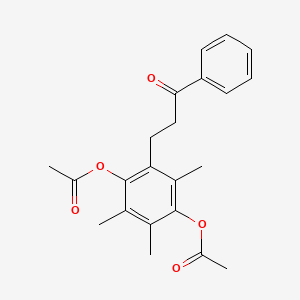
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
